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molecular formula C11H13ClN2O2 B8578946 (4-Amino-3-chlorophenyl)(3-methoxyazetidin-1-yl)methanone

(4-Amino-3-chlorophenyl)(3-methoxyazetidin-1-yl)methanone

Cat. No. B8578946
M. Wt: 240.68 g/mol
InChI Key: RTEHLSCIEVIFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409907B2

Procedure details

The title compound was prepared according to the method described for Preparation 25 using 4-amino-3-chlorobenzoic acid and 3-methoxyazetidine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[Cl:11].Cl.[CH3:13][O:14][CH:15]1[CH2:18][NH:17][CH2:16]1>>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:17]2[CH2:18][CH:15]([O:14][CH3:13])[CH2:16]2)=[O:8])=[CH:4][C:3]=1[Cl:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC1CNC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C(=O)N1CC(C1)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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